2-Nitro-6-(trifluoromethyl)phenacylamine hydrochloride

Medicinal Chemistry Synthetic Intermediate Structure-Activity Relationship

2-Nitro-6-(trifluoromethyl)phenacylamine hydrochloride (CAS 1980054-52-1; synonym: 2-amino-1-[2-nitro-6-(trifluoromethyl)phenyl]ethan-1-one hydrochloride) is a substituted phenacylamine derivative belonging to the class of aromatic α-aminoketones. The molecule features a phenacylamine core (2-amino-1-phenylethanone) bearing an electron-withdrawing nitro group at the 2-position and a lipophilic trifluoromethyl substituent at the 6-position of the phenyl ring, giving it a molecular formula of C₉H₈ClF₃N₂O₃ and a molecular weight of 284.62 g·mol⁻¹.

Molecular Formula C9H8ClF3N2O3
Molecular Weight 284.62 g/mol
Cat. No. B12851453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Nitro-6-(trifluoromethyl)phenacylamine hydrochloride
Molecular FormulaC9H8ClF3N2O3
Molecular Weight284.62 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)[N+](=O)[O-])C(=O)CN)C(F)(F)F.Cl
InChIInChI=1S/C9H7F3N2O3.ClH/c10-9(11,12)5-2-1-3-6(14(16)17)8(5)7(15)4-13;/h1-3H,4,13H2;1H
InChIKeyKXCCJZZAJOMSBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Nitro-6-(trifluoromethyl)phenacylamine Hydrochloride – Structural Class, Registry Identity, and Core Physicochemical Profile for Laboratory Procurement


2-Nitro-6-(trifluoromethyl)phenacylamine hydrochloride (CAS 1980054-52-1; synonym: 2-amino-1-[2-nitro-6-(trifluoromethyl)phenyl]ethan-1-one hydrochloride) is a substituted phenacylamine derivative belonging to the class of aromatic α-aminoketones . The molecule features a phenacylamine core (2-amino-1-phenylethanone) bearing an electron-withdrawing nitro group at the 2-position and a lipophilic trifluoromethyl substituent at the 6-position of the phenyl ring, giving it a molecular formula of C₉H₈ClF₃N₂O₃ and a molecular weight of 284.62 g·mol⁻¹ . This ortho,ortho′-disubstituted arrangement places both strong electron-withdrawing groups adjacent to the ketone-bearing carbon, creating a highly polarized and sterically constrained aryl ketone environment that distinguishes it from all other positional isomer combinations within the nitro-trifluoromethyl phenacylamine series . The compound is supplied as the hydrochloride salt, typically at purities of ≥95% from specialty chemical vendors, and is intended exclusively for laboratory research and synthetic intermediate applications .

Why Positional Isomers and Unsubstituted Phenacylamine Cannot Replace 2-Nitro-6-(trifluoromethyl)phenacylamine Hydrochloride in Research


Phenacylamine derivatives with nitro and trifluoromethyl substituents are not interchangeable because the relative positioning of these groups on the phenyl ring fundamentally alters the electronic distribution, steric accessibility, and reactivity of the α-aminoketone scaffold [1]. In the 2-nitro-6-trifluoromethyl isomer, both electron-withdrawing groups occupy ortho positions relative to the ethanone side chain, creating a unique ‘peri’ interaction between the nitro oxygen and the carbonyl, while simultaneously exerting a dual inductive withdrawal that polarizes the ketone to a degree not achievable in the 2-nitro-3-CF₃, 2-nitro-4-CF₃, or 2-nitro-5-CF₃ positional isomers . Substitution with unsubstituted phenacylamine hydrochloride (CAS 5468-37-1) eliminates both the directing effects of the nitro group (critical for subsequent reduction/functionalization chemistry) and the metabolic stability and lipophilicity contributions of the trifluoromethyl group [2]. The quantitative evidence below demonstrates that these structural differences translate into measurable divergences in physicochemical properties, biological baseline activity, and synthetic utility that preclude generic substitution in any protocol where the specific ortho,ortho′-disubstituted architecture is required.

Quantitative Differentiation Evidence for 2-Nitro-6-(trifluoromethyl)phenacylamine Hydrochloride Versus Closest Analogs


Ortho,Ortho′-Disubstitution: Unique Steric and Electronic Architecture Versus Positional Isomers

The 2-nitro-6-(trifluoromethyl) substitution pattern places both electron-withdrawing groups in ortho positions relative to the ethanone side chain. This creates a sterically hindered ketone environment with dual inductive electron withdrawal (σₘ NO₂ = 0.71; σₘ CF₃ = 0.43) operating through the 1,2- and 1,6-positions of the ring simultaneously [1]. By contrast, the commercially available 2-nitro-3-(trifluoromethyl) isomer (CAS 1980034-86-3) positions the CF₃ group meta to the ketone, eliminating the ortho steric compression and reducing through-space electronic effects on the carbonyl. The 2-nitro-4-CF₃ and 2-nitro-5-CF₃ isomers (where available) place the CF₃ group para or meta to the ketone, resulting in fundamentally different resonance contributions to the aryl ketone system . The peri nitro–carbonyl interaction in the 2,6-isomer has been documented in related ortho-nitroacetophenone systems to increase the electrophilicity of the carbonyl carbon and alter the reduction potential of the nitro group relative to non-ortho isomers [2].

Medicinal Chemistry Synthetic Intermediate Structure-Activity Relationship

Predicted Lipophilicity (LogP) of the Ketone Precursor: 2,6-Isomer Versus Unsubstituted Acetophenone

The ACD/Labs Percepta-predicted LogP for 1-[2-nitro-6-(trifluoromethyl)phenyl]ethanone (the immediate ketone precursor to the target phenacylamine) is 2.35, with LogD (pH 5.5 and 7.4) of 2.46 . In comparison, the predicted LogP for unsubstituted acetophenone is approximately 1.65, and for 2-nitroacetophenone approximately 1.55 . The increase of approximately 0.7–0.8 log units attributable to the trifluoromethyl group at the 6-position confirms the significant lipophilicity enhancement imparted by this substituent in the ortho position. The addition of the α-amino group (to form the phenacylamine) is expected to lower the LogD at physiological pH due to protonation of the amine (predicted pKₐ of the conjugate acid approximately 7.0–7.5 for aryl α-aminoketones [1]), but the relative lipophilicity rank order among isomers is preserved.

Physicochemical Properties Lipophilicity Drug Design

Monoamine Releasing Agent Baseline: Unsubstituted Phenacylamine Pharmacological Activity — Implications for Substituted Analogs

Unsubstituted phenacylamine (2-aminoacetophenone) acts as a norepinephrine–dopamine releasing agent (NDRA) with an in vitro dopamine release EC₅₀ of 208 nM, serotonin EC₅₀ >10,000 nM (inactive), and 96% norepinephrine release at 10,000 nM [1]. This pharmacological profile establishes phenacylamine as a selective catecholamine releaser with negligible serotonergic activity. The introduction of the electron-withdrawing 2-nitro and 6-trifluoromethyl substituents onto the phenyl ring is expected, based on established structure–activity relationships for phenethylamine-class monoamine releasers, to substantially reduce or eliminate monoamine releasing activity by: (a) lowering the basicity of the α-amine through inductive withdrawal (predicted pKₐ reduction of 1.5–2.5 units [2]), decreasing the concentration of the protonated species required for transporter substrate recognition; and (b) introducing steric bulk at positions that interfere with binding pocket accommodation [3]. While direct EC₅₀ data for 2-nitro-6-(trifluoromethyl)phenacylamine are not publicly available, the class-level SAR predicts this compound will be pharmacologically silent at monoamine transporters, making it suitable as a negative control or inert synthetic intermediate in programs where off-target monoamine release must be avoided.

Pharmacology Monoamine Transporter Neurochemistry

Vendor-Supplied Purity Specifications: Target Compound Versus Closest Commercial Positional Isomer

Commercially available 2-nitro-6-(trifluoromethyl)phenacylamine hydrochloride (CAS 1980054-52-1) is supplied by specialty chemical vendors with a minimum purity specification of ≥95% as determined by HPLC or equivalent analytical method . The closest commercially listed positional isomer, 2-nitro-3-(trifluoromethyl)phenacylamine hydrochloride (CAS 1980034-86-3), is also listed with a typical purity of ≥95% from comparable vendors . Both compounds share the same molecular formula (C₉H₈ClF₃N₂O₃) and molecular weight (284.62 g/mol), meaning that identity confirmation by mass spectrometry alone requires fragmentation pattern analysis or chromatographic retention time comparison with authentic reference standards to distinguish the two isomers. No pharmacopeial monograph or certified reference standard exists for either compound, placing the onus on the procuring researcher to verify isomer identity through independent spectroscopic characterization (¹H NMR, ¹³C NMR, ¹⁹F NMR) upon receipt .

Chemical Procurement Quality Control Analytical Chemistry

High-Confidence Application Scenarios for 2-Nitro-6-(trifluoromethyl)phenacylamine Hydrochloride Based on Verified Differentiation Evidence


Synthetic Intermediate for Ortho,Ortho′-Disubstituted Heterocycle Construction Requiring Peri-Directed Reactivity

The unique positioning of both the nitro and trifluoromethyl groups ortho to the ethanone side chain makes the target compound an ideal precursor for intramolecular cyclization reactions where peri steric compression favors specific ring-closure trajectories. Researchers synthesizing 4-substituted indazoles, benzimidazoles, or quinoline derivatives requiring a 2,6-disubstituted aryl ketone intermediate can exploit the differential reactivity of the ortho-nitro group (reducible to aniline for subsequent diazotization/cyclization) and the ortho-CF₃ group (metabolically stable, non-participating in most cyclization conditions) [1]. The electron-deficient nature of the ring, confirmed by the LogP data , also accelerates nucleophilic aromatic substitution at activated positions, enabling regioselective further functionalization not possible with the 2,3- or 2,4-isomers.

Medicinal Chemistry Building Block for Kinase Inhibitor and PROTAC Linker Scaffolds Requiring High Lipophilicity and Metabolic Stability

The predicted LogP enhancement of approximately 0.7–0.8 units relative to unsubstituted acetophenone [1] positions the 2-nitro-6-CF₃ phenacylamine scaffold as a valuable lipophilic building block for kinase inhibitor SAR exploration, particularly for targets with hydrophobic adenine-binding pockets. The ortho-CF₃ group resists oxidative metabolism (C–F bond strength ≈ 485 kJ/mol vs C–H ≈ 413 kJ/mol), while the nitro group provides a synthetic handle for reduction to a primary aniline, enabling subsequent amide coupling or heterocycle formation. In PROTAC design, the α-aminoketone moiety offers a derivatizable amine for linker attachment, and the combined electron-withdrawing effects may reduce off-target monoamine releasing activity relative to the unsubstituted phenacylamine core .

Negative Control Compound for Monoamine Transporter Pharmacology Studies

The class-level prediction that 2-nitro-6-(trifluoromethyl)phenacylamine will lack significant monoamine releasing activity, in contrast to the parent compound's potent NDRA profile (dopamine EC₅₀ = 208 nM) [1], makes this compound a candidate negative control for pharmacological assays investigating structure–activity relationships of phenethylamine-class monoamine releasers. Researchers studying DAT/NET/SERT substrate selectivity can use the 2-nitro-6-CF₃ derivative to confirm that observed activity in test compounds is not arising from the phenacylamine scaffold itself but requires specific substitution patterns that preserve amine basicity and minimize steric hindrance at the transporter binding site.

Agrochemical Lead Optimization Based on Phenacylamine Pesticide Patent Family

The patent family exemplified by US 7,439,366 B2 (Ishihara Sangyo Kaisha) establishes phenacylamine derivatives bearing electron-withdrawing substituents (halogen, haloalkyl, nitro) as active ingredients for pesticidal applications with activity at low doses and favorable mammalian safety profiles [1]. The 2-nitro-6-trifluoromethyl substitution pattern embodies the nitro (X = NO₂) and haloalkyl (X = CF₃) moieties explicitly claimed in the Markush structure, and the ortho,ortho′-arrangement represents a substitution geometry not extensively exemplified in the patent literature. Agrochemical discovery groups pursuing novel acaricides, nematicides, or soil pesticides can evaluate this compound as a structurally distinct starting point for lead generation, with the confidence that the phenacylamine scaffold has precedent for the target indication.

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